Tezacitabine monohydrate is a synthetic purine nucleoside analogue, specifically a deoxycytidine analogue, that exhibits potential antitumor activity. It is classified as an investigational small molecule and is recognized for its role as an irreversible inhibitor of ribonucleotide reductase, an enzyme critical for DNA synthesis. This compound is under investigation for its effectiveness in treating various cancers due to its ability to disrupt DNA replication and induce apoptosis in tumor cells .
Tezacitabine can be synthesized through various methods, typically involving multi-step chemical reactions. One common approach includes the following steps:
The specific technical details of the synthesis can vary based on the desired purity and yield of the final product.
Tezacitabine has a molecular formula of and a molecular weight of approximately 257.2184 g/mol. Its structure features a fluoromethylene group at the 2' position of the deoxyribose sugar, which contributes to its biological activity. The compound can be represented in various structural formats including SMILES and InChI, which help in computational modeling and analysis .
Tezacitabine participates in several key chemical reactions relevant to its mechanism of action:
These reactions highlight tezacitabine's role as a cytotoxic agent against cancer cells.
Tezacitabine exerts its effects primarily through the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis. The mechanism involves:
Tezacitabine exhibits several notable physical and chemical properties:
These properties are essential for determining the compound's formulation and delivery methods in therapeutic applications.
Tezacitabine is primarily investigated for its potential use in oncology as an antimetabolite drug. Its applications include:
The ongoing research into tezacitabine highlights its promise as a therapeutic agent in cancer treatment protocols .
Tezacitabine monohydrate (C₁₀H₁₄FN₃O₅; MW 275.24 g/mol) is a fluorinated nucleoside analog featuring a distinct (2E)-2′-deoxy-2′-(fluoromethylidene)cytidine structure with a stoichiometric water molecule [1] [5]. X-ray crystallography confirms the E-geometry of the fluoromethylene group (C=F) and absolute configurations at C2′ (R), C4′ (S), and C5′ (R) in the tetrahydrofuran ring [3] [6]. The stereochemical integrity is critical for biological activity, as the spatial orientation governs target binding. The anomeric carbon (C1′) adopts a β-configuration, linking the cytosine base via an N-glycosidic bond. The monohydrate form stabilizes the crystal lattice through hydrogen bonding between water molecules and polar groups (N3, C2=O of cytosine, and ring hydroxyls) [1] [6].
Tezacitabine monohydrate exhibits moderate aqueous solubility (0.437 mg/mL predicted) but is highly soluble in DMSO (>200 mg/mL) [1] [9]. The hydration dynamics involve tight water incorporation within the crystal structure, preventing dehydration under standard storage conditions (stable at -20°C for years) [6]. Degradation occurs under acidic/basic conditions via glycosidic bond hydrolysis or fluoromethylene reactivity. The compound’s logP (-0.93) and polar surface area (110.6 Ų) reflect high hydrophilicity [1] [10]. Key stability studies show:
Table 1: Physicochemical Profile of Tezacitabine Monohydrate
Property | Value | Method/Notes |
---|---|---|
Molecular Formula | C₁₀H₁₄FN₃O₅ | Monohydrate form [1] |
CAS Number | 171176-43-5 | Hydrate-specific [6] |
Water Solubility | 0.437 mg/mL (predicted) | ALOGPS [1] |
logP | -0.93 to -1.20 | pH-dependent [1] [10] |
Crystal System | Orthorhombic (predicted) | Hydrate stabilizes lattice [6] |
pKa | 5.65 (acidic), 2.24 (basic) | Chemaxon prediction [1] |
Tezacitabine’s synthesis centers on constructing the fluorinated sugar moiety and stereoselective glycosylation. The pivotal step involves a Michael addition-cyclization to form the 3-(fluoromethylene)tetrahydrofuran core, followed by coupling with a protected cytosine base under Vorbrüggen conditions (using SnCl₄ or TMSOTf as Lewis acids) [2] [9]. Stereocontrol at C1′ (β-anomer) is achieved via:
Purification bottlenecks include:
Table 2: Synthetic and Process Challenges
Challenge | Resolution Strategy | Impact on Yield/Purity |
---|---|---|
β-Anomer selectivity | Vorbrüggen glycosylation (SnCl₄) | ~60% β-selectivity [9] |
E/Z-Isomer separation | Prep-HPLC (C18, 10mM NH₄OAc/CH₃CN) | >98% E-isomer [6] |
Monohydrate crystallization | Water/IPA co-solvent, slow cooling | 99.5% hydrate purity [6] |
Cytosine deprotection | Ammonia/methanol, 25°C | Avoids furan ring degradation |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7